H-Tyr-Lys-OH.DEA
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Overview
Description
H-Tyr-Lys-OHDEA is a dipeptide compound composed of tyrosine (Tyr) and lysine (Lys) residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Lys-OH.DEA typically involves solid-phase peptide synthesis (SPPS) using fluoren-9-ylmethoxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first amino acid (tyrosine) to a solid resin, followed by the sequential addition of the second amino acid (lysine). The peptide bond formation is facilitated by coupling reagents such as carbodiimides. After the assembly of the dipeptide, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Lys-OH.DEA undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino groups in lysine can participate in substitution reactions, leading to the formation of modified peptides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or periodate are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT) are employed.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized tyrosine derivatives, reduced peptides, and substituted lysine derivatives, which can be further utilized in various biochemical applications .
Scientific Research Applications
H-Tyr-Lys-OH.DEA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and as a standard in analytical techniques .
Mechanism of Action
The mechanism of action of H-Tyr-Lys-OH.DEA involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the lysine residue can form ionic bonds with negatively charged groups. These interactions facilitate the compound’s binding to its targets, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-His-OH: Another dipeptide with histidine instead of lysine.
H-Tyr-Gln-OH: A dipeptide with glutamine replacing lysine.
H-Lys-Lys-OH: A dipeptide with two lysine residues.
Uniqueness
H-Tyr-Lys-OH.DEA is unique due to the presence of both tyrosine and lysine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for diverse interactions and reactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C19H34N4O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid;N-ethylethanamine |
InChI |
InChI=1S/C15H23N3O4.C4H11N/c16-8-2-1-3-13(15(21)22)18-14(20)12(17)9-10-4-6-11(19)7-5-10;1-3-5-4-2/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22);5H,3-4H2,1-2H3/t12-,13-;/m0./s1 |
InChI Key |
UUNAPFLNCKESNG-QNTKWALQSA-N |
Isomeric SMILES |
CCNCC.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Canonical SMILES |
CCNCC.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)N)O |
Origin of Product |
United States |
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